molecular formula C19H21F2NO B374801 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]pyrrolidine

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]pyrrolidine

Cat. No. B374801
M. Wt: 317.4g/mol
InChI Key: RKVNCXMGUVAYEF-UHFFFAOYSA-N
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Patent
US05747523

Procedure details

1-[Bis(4-fluorophenyl)methoxy]-2-chloroethane (3) (0.92 g, 3.3 mmol) was added to acetonitrile (50 ml) containing potassium carbonate (1.1 g, 8.0 mmol). This was followed by the addition of pyrrolidine (0.51 g, 7.2 mmol). The resulting mixture was then heated to reflux for 72 hours under an atmosphere of nitrogen. At the end of this time, the solution was added to ether (75 ml), washed with water (50 ml) and brine (50 ml). This was then dried over anhydrous magnesium sulfate, filtered and evaporated at reduced pressure to give a clear light yellow oil. The oil was chromatographed on silica gel and eluted with 3:1 ethyl acetate/methanol to afford the desired product (4) (500 mg, 48%) as a clear light yellow oil.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:9][CH2:10][CH2:11]Cl)=[CH:4][CH:3]=1.C(#N)C.C(=O)([O-])[O-].[K+].[K+].[NH:29]1[CH2:33][CH2:32][CH2:31][CH2:30]1>CCOCC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:9][CH2:10][CH2:11][N:29]2[CH2:33][CH2:32][CH2:31][CH2:30]2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(OCCCl)C1=CC=C(C=C1)F
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.51 g
Type
reactant
Smiles
N1CCCC1
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 72 hours under an atmosphere of nitrogen
Duration
72 h
WASH
Type
WASH
Details
washed with water (50 ml) and brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a clear light yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on silica gel
WASH
Type
WASH
Details
eluted with 3:1 ethyl acetate/methanol

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(OCCN1CCCC1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.